

# Application Note: LC-MS/MS Analysis of Spinetoram Residues in Crops

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## Compound of Interest

Compound Name: Spinetoram L

Cat. No.: B022779

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Spinetoram is a second-generation spinosyn insecticide used to control a wide range of insect pests on various agricultural crops.[1] It is a mixture of two structurally related neuroactive compounds: 3'-O-ethyl-5,6-dihydro spinosyn J (Spinetoram J) and 3'-O-ethyl spinosyn L (**Spinetoram L**), typically in a 3:1 ratio.[2][3] Due to its widespread use, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for spinetoram in food commodities to ensure consumer safety.[4][5]

This application note provides a detailed protocol for the quantitative analysis of spinetoram residues in complex crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, selective, and suitable for routine monitoring and regulatory compliance.

## Experimental Protocols

### Reagents and Materials

- Standards: Certified reference standards of Spinetoram J and **Spinetoram L** (≥98% purity).
- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

- Reagents: Formic acid, ammonium acetate, anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), and sodium chloride ( $\text{NaCl}$ ).
- dSPE Sorbents: Primary secondary amine (PSA), octadecylsilane (C18), and graphitized carbon black (GCB).
- Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, syringe filters (0.22  $\mu\text{m}$ ), and an LC-MS/MS system.

## Standard Solution Preparation

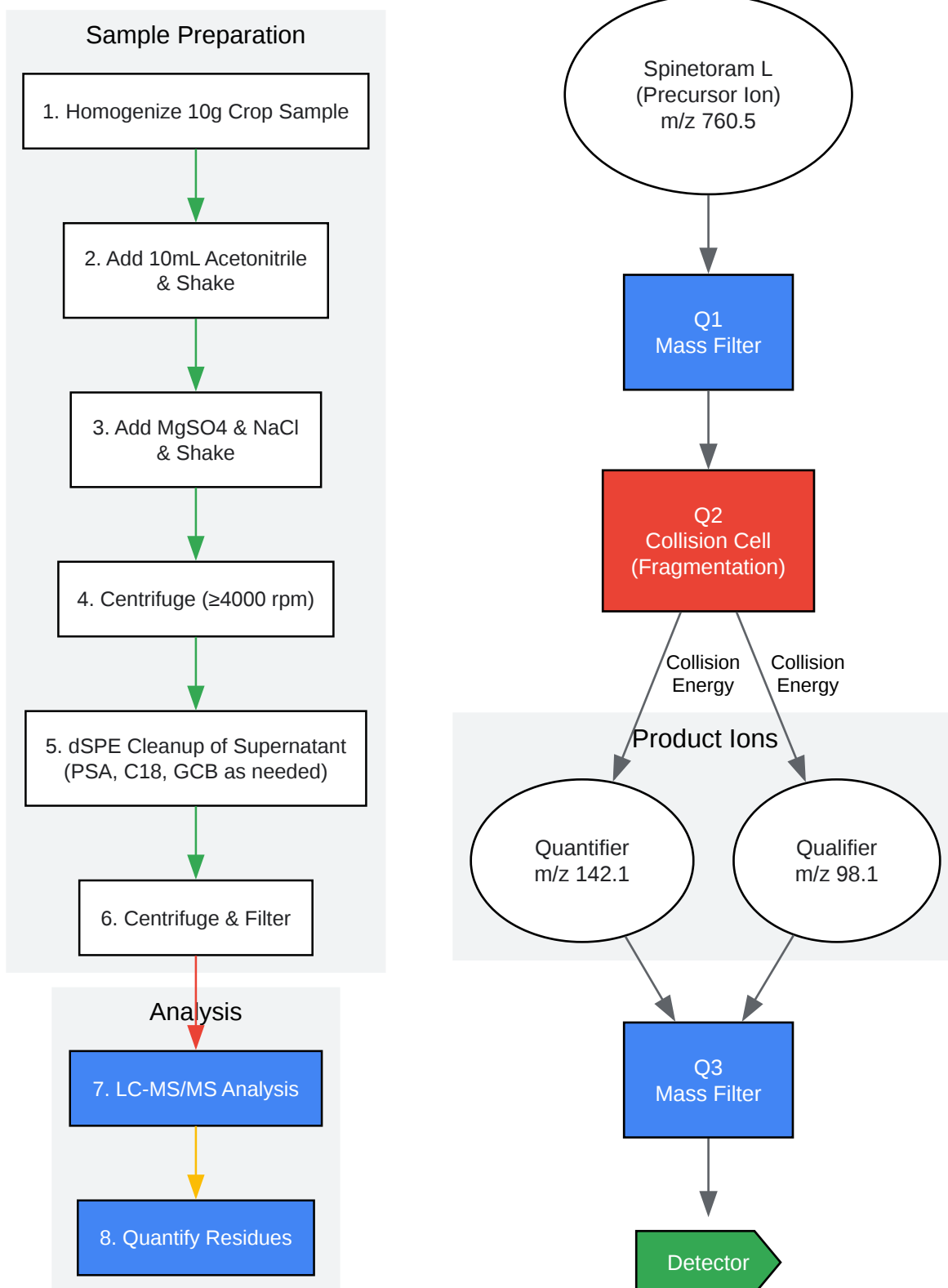
- Stock Solutions (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of each spinetoram reference standard and dissolve in 100 mL of methanol to create individual stock solutions. Store at  $-20^\circ\text{C}$ .<sup>[2]</sup>
- Working Standard Solutions (1  $\mu\text{g/mL}$ ): Prepare an intermediate mixed working solution by diluting the stock solutions with methanol.
- Calibration Standards (5–500  $\text{ng/mL}$ ): Serially dilute the working solution with methanol to prepare a series of calibration standards. For accurate quantification, it is recommended to prepare a parallel set of matrix-matched standards by diluting the working solution in a blank crop extract.<sup>[2]</sup>

## Sample Preparation (QuEChERS Protocol)

The following is a general protocol adaptable to various crops like leafy vegetables, soybeans, and fruits.<sup>[1][2]</sup>

- Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute using a vortex mixer or homogenizer.
- Salting-Out Partitioning: Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$ . Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at  $\geq 4000$  rpm for 5 minutes.

- Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents. The choice of sorbents depends on the matrix:
  - General Crops (e.g., tomato, pepper): 150 mg MgSO<sub>4</sub> and 50 mg PSA.[\[6\]](#)
  - High Pigment Crops (e.g., leafy greens): 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 7.5 mg GCB.[\[2\]](#)
  - High Fat/Wax Crops (e.g., soybean, cotton): 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18.[\[2\]](#)
- Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.



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